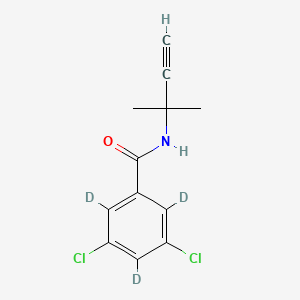

Propyzamide-d3 (phenyl-2,4,6-d3)

Description

BenchChem offers high-quality Propyzamide-d3 (phenyl-2,4,6-d3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyzamide-d3 (phenyl-2,4,6-d3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2,4,6-trideuterio-N-(2-methylbut-3-yn-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c1-4-12(2,3)15-11(16)8-5-9(13)7-10(14)6-8/h1,5-7H,2-3H3,(H,15,16)/i5D,6D,7D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNUZKMIPFFYSO-CRSPMMAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C(=O)NC(C)(C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Deuterium Labeled Compounds in Contemporary Chemical Analysis and Research

Deuterium-labeled compounds, also known as deuterated standards, are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). clearsynth.com This subtle change in mass has profound implications for chemical analysis, particularly in techniques like mass spectrometry. clearsynth.comscioninstruments.com

The primary role of deuterium-labeled compounds is as internal standards. scioninstruments.comaptochem.com In quantitative analysis, an internal standard is a known amount of a substance added to a sample to correct for variations that can occur during sample preparation and analysis. scioninstruments.com Because deuterated standards are chemically almost identical to their non-labeled counterparts (analytes), they behave similarly during extraction, chromatography, and ionization. scioninstruments.com However, due to the mass difference, they can be distinguished by the mass spectrometer, allowing for highly accurate quantification of the analyte. clearsynth.com

The use of these stable isotope-labeled internal standards is crucial for several reasons:

Compensation for Matrix Effects: Complex samples, such as those from environmental or biological sources, contain numerous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. clearsynth.com Deuterated standards help to correct for these interferences, leading to more reliable results. clearsynth.com

Improved Accuracy and Precision: By providing a stable reference point, deuterated internal standards compensate for minor fluctuations in instrument performance and sample handling, significantly improving the accuracy and precision of measurements. clearsynth.comscioninstruments.com

Method Validation: These standards are instrumental in validating the robustness and reliability of analytical methods. clearsynth.com

Deuterium-labeled compounds are widely used in diverse scientific fields, including pharmaceuticals, environmental science, and biochemistry, for applications such as measuring drug metabolites, monitoring environmental pollutants, and studying metabolic pathways. clearsynth.com

An Overview of Propyzamide As a Model Agrochemical in Environmental and Biological Systems

Propyzamide (B133065) is a selective, systemic herbicide used to control a wide range of annual and perennial grasses, as well as some broad-leaved weeds. youtube.com It is particularly important for managing herbicide-resistant weeds in crops like oilseed rape. youtube.com Propyzamide is absorbed by the roots of the target weeds and then moves throughout the plant. youtube.com

The environmental behavior of propyzamide is a key area of study. Its effectiveness and potential for environmental impact are influenced by several factors:

Soil Binding: Propyzamide binds strongly to soil particles, with the strength of this binding increasing with higher soil organic carbon content. This strong binding generally minimizes the risk of leaching into groundwater under normal conditions. fwi.co.uk

Mobility and Runoff: While it has low mobility in most soil types, there is a risk of propyzamide being transported to surface water through soil erosion and particulate runoff, especially after heavy rainfall. fwi.co.uk

Degradation: The breakdown of propyzamide in the environment occurs through both biological (aerobic metabolism) and non-biological (aqueous photolysis) processes. epa.gov Its half-life in soil is approximately one month, though this can be longer in colder conditions and shorter in warmer, drier conditions. fwi.co.uk This moderate persistence is essential for its residual weed control activity. fwi.co.uk

Due to its widespread use and environmental properties, propyzamide serves as an important model for studying the fate and transport of agrochemicals in various environmental compartments, including soil and water. nih.gov

The Rationale for Isotopic Labeling Strategies in Agrochemical Research with a Focus on Propyzamide D3 Phenyl 2,4,6 D3

Chemical Synthesis Approaches for Incorporating Deuterium into the Phenyl Moiety

The synthesis of Propyzamide-d3 (phenyl-2,4,6-d3) requires the selective incorporation of deuterium at the 2, 4, and 6 positions of the phenyl ring of the propyzamide molecule. Propyzamide is chemically known as 3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide. nih.gov The core challenge lies in performing a hydrogen-deuterium exchange on an aromatic ring that is already substituted.

Modern synthetic chemistry offers several methods for such specific deuteration, with transition-metal-catalyzed hydrogen isotope exchange (HIE) being a prominent technique. snnu.edu.cn Iridium-based catalysts, such as Crabtree's catalyst, are particularly versatile for directing the exchange to specific positions on an aromatic ring. snnu.edu.cn

A plausible synthetic route would involve:

Starting Material Selection : The synthesis could begin with 3,5-dichlorobenzoic acid, a direct precursor to the benzamide (B126) portion of propyzamide.

Directed Hydrogen Isotope Exchange : The 3,5-dichlorobenzoic acid would be subjected to an iridium-catalyzed HIE reaction. The existing chloro- and carboxyl- functional groups on the ring direct the deuterium exchange to the ortho and para positions (relative to the directing groups), which correspond to the 2, 4, and 6 positions of the benzene (B151609) ring. Deuterium gas (D₂) or heavy water (D₂O) can serve as the deuterium source. snnu.edu.cn

Activation : The resulting 3,5-dichloro-(2,4,6-d3)-benzoic acid is then activated, for example, by converting it to an acyl chloride using a reagent like thionyl chloride.

Amide Coupling : Finally, the deuterated acyl chloride is reacted with 2-methylbut-3-yn-2-amine (B1329570) to form the final product, Propyzamide-d3 (phenyl-2,4,6-d3), through amide bond formation.

This method allows for high levels of deuterium incorporation precisely at the desired locations, which is critical for the quality of the final standard. nih.gov

Analytical Validation of Deuterium Incorporation and Isotopic Purity

Once synthesized, the Propyzamide-d3 must undergo rigorous analytical testing to confirm its chemical purity, isotopic enrichment, and the specific location of the deuterium atoms.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the chemical purity of the synthesized Propyzamide-d3. It separates the target compound from any starting materials, by-products, or other impurities that are not structurally propyzamide.

The method validation for propyzamide analysis in various water matrices using HPLC coupled with tandem mass spectrometry (LC-MS/MS) has been established, demonstrating its suitability for quantifying the compound at low levels. epa.govepa.gov For purity assessment of a reference material, HPLC is typically equipped with a UV detector or, for greater sensitivity and specificity, a mass spectrometer. The chemical purity is determined by comparing the peak area of Propyzamide-d3 to the total area of all observed peaks in the chromatogram. A high purity (e.g., >98%) is essential for a reference standard. nacchemical.com

| Parameter | HPLC-UV | HPLC-MS |

| Principle | Measures UV absorbance of the compound at a specific wavelength. | Measures the mass-to-charge ratio of the compound, providing structural confirmation. |

| Selectivity | Moderate; can be affected by impurities with similar retention times and UV spectra. | High; distinguishes compounds based on both retention time and mass. |

| Application | Standard method for assessing the percentage of chemical purity. | Confirms identity and purity simultaneously; essential for distinguishing from non-deuterated Propyzamide. |

Mass Spectrometry for Isotopic Enrichment and Positional Deuteration Confirmation

Mass Spectrometry (MS) is the definitive technique for validating the isotopic characteristics of Propyzamide-d3. clearsynth.compharmaffiliates.com It serves two primary functions in this context: confirming the degree of isotopic enrichment and verifying the position of the deuterium labels.

Isotopic Enrichment : By comparing the mass spectrum of the deuterated standard with that of a non-deuterated propyzamide standard, the isotopic enrichment can be calculated. The molecular ion ([M+H]⁺) peak for Propyzamide-d3 should appear at a mass-to-charge ratio (m/z) that is three units higher than that of propyzamide. The relative intensities of the deuterated and non-deuterated ion peaks allow for the calculation of the isotopic purity (e.g., >99% deuterium incorporation). It is crucial to minimize the presence of the unlabeled drug in the deuterated standard to prevent analytical interference and erroneous results. tandfonline.com

Positional Confirmation : Tandem mass spectrometry (MS/MS) is used to confirm that the deuterium atoms are located on the phenyl ring. In MS/MS, the molecular ion of Propyzamide-d3 is isolated and fragmented. The fragmentation pattern is then analyzed. For Propyzamide-d3, fragments containing the phenyl ring will retain the three-deuterium mass shift, while fragments without it will have the same mass as those from non-deuterated propyzamide. This confirms the specific site of deuteration.

| Compound | Molecular Ion (m/z) | Key Fragment Ion (m/z) (Containing Phenyl Ring) |

| Propyzamide | 256.0 | 173.0 (C₇H₃Cl₂O)⁺ |

| Propyzamide-d3 | 259.0 | 176.0 (C₇D₃Cl₂O)⁺ |

Standardization and Certification of Deuterated Reference Materials

For Propyzamide-d3 to be used as a reliable quantitative standard, it must be produced and certified as a Certified Reference Material (CRM). This involves adherence to strict international quality standards.

Adherence to International Standards (e.g., ISO 17034, ISO/IEC 17025) for Reference Material Production

The production and certification of CRMs are governed by two key ISO standards:

ISO 17034: General requirements for the competence of reference material producers : This standard is for the manufacturers (Reference Material Producers, or RMPs) of the standard. excedr.comaroscientific.com It ensures that the producer operates a competent quality management system and follows metrologically valid procedures for the production, characterization, and assignment of property values to the material. ansi.org Adherence to ISO 17034 provides assurance of the material's homogeneity, stability, and the accuracy of its certified values. labunlimited.com

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories : This standard applies to the laboratories that perform the analytical testing to certify the reference material. ideagen.comwikipedia.org Accreditation to ISO/IEC 17025 demonstrates that a laboratory is technically competent and able to produce precise and accurate test data. qbench.comdemarcheiso17025.com The characterization of Propyzamide-d3 (purity, isotopic enrichment) must be performed by a laboratory compliant with this standard.

| Standard | Scope | Key Requirements for Propyzamide-d3 |

| ISO 17034 | Competence of Reference Material Producers (RMPs) | Production planning, material characterization, stability and homogeneity studies, assignment of certified values with uncertainty, proper labeling and documentation. excedr.comansi.org |

| ISO/IEC 17025 | Competence of Testing and Calibration Laboratories | Use of validated analytical methods (e.g., HPLC, MS), ensuring metrological traceability of measurements, competent personnel, proper equipment calibration. wikipedia.orgfluidlife.com |

Utilization as an Internal Standard in Quantitative Mass Spectrometry

Isotopically labeled standards like Propyzamide-d3 are the gold standard in quantitative mass spectrometry. By incorporating stable isotopes, the internal standard mimics the chemical behavior of the analyte of interest (propyzamide) during sample preparation and analysis. This mimicry allows for the correction of variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Optimization of Mass Spectrometry Parameters for Propyzamide-d3 (phenyl-2,4,6-d3)

The successful use of Propyzamide-d3 in mass spectrometry hinges on the careful optimization of instrument parameters to achieve maximum sensitivity and specificity. This process involves the fine-tuning of several key voltages and energies within the mass spectrometer. researchgate.net

In tandem mass spectrometry (MS/MS), the first quadrupole (Q1) is set to isolate the precursor ion, which is the ionized molecule of the analyte. For propyzamide, a common precursor ion (m/z) is 256.0. epa.gov This isolated ion is then fragmented in the collision cell, and the resulting product ions are filtered by the third quadrupole (Q3). A specific product ion, such as m/z 190.0, is then selected for quantification. epa.gov The transition from the precursor ion to the product ion (e.g., 256.0 → 190.0) is highly specific to the analyte and is referred to as a Multiple Reaction Monitoring (MRM) transition. epa.govresearchgate.netresearchgate.net For confirmation purposes, a second product ion (e.g., m/z 192.0 from the precursor m/z 258.0) is often monitored. epa.gov The selection of appropriate precursor and product ions is fundamental to the selectivity of the analytical method.

Table 1: Example of Precursor and Product Ion Selection for Propyzamide

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantification) | Product Ion (Q3) m/z (Confirmation) |

| Propyzamide | 256.0 | 190.0 | 192.0 (from m/z 258.0) |

Data sourced from a method validation study for the determination of propyzamide residues. epa.gov

To maximize the signal of the selected MRM transition, several parameters must be optimized:

Declustering Potential (DP): This voltage is applied to prevent the formation of solvent clusters around the ions as they enter the mass spectrometer, which could reduce the signal intensity. The optimal DP is determined by systematically varying the voltage and monitoring the ion signal.

Collision Energy (CE): This parameter controls the energy with which the precursor ions collide with a neutral gas (like nitrogen or argon) in the collision cell. The appropriate CE is crucial for efficient fragmentation of the precursor ion into the desired product ions.

Collision Cell Exit Potential (CXP): This voltage helps to focus and accelerate the product ions from the collision cell towards the third quadrupole, enhancing their detection. ufrgs.br

The optimization of these parameters is typically performed by infusing a standard solution of the analyte and its labeled internal standard into the mass spectrometer and systematically adjusting each parameter to find the values that yield the highest and most stable signal intensity. lww.com

Table 2: General Optimized MS/MS Parameters

| Parameter | Function | Typical Range (Positive Ion Mode) |

| Declustering Potential (DP) | Minimizes solvent clustering | 20 - 100 V |

| Collision Energy (CE) | Induces fragmentation of precursor ions | Varies depending on the compound and instrument |

| Collision Cell Exit Potential (CXP) | Focuses and accelerates product ions | Varies depending on the instrument |

Applications in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Agrochemical Quantification

LC-MS/MS is a powerful technique for the analysis of agrochemical residues in various matrices. lcms.cz The use of Propyzamide-d3 as an internal standard is integral to many validated methods for determining propyzamide and its metabolites in soil and other environmental samples. epa.govepa.gov In these methods, a known amount of Propyzamide-d3 is added to the sample at the beginning of the extraction process. The sample is then extracted, cleaned up, and analyzed by LC-MS/MS. By comparing the peak area of the native propyzamide to that of the deuterated internal standard, the concentration of propyzamide in the original sample can be accurately calculated, compensating for any losses during sample preparation. epa.gov

Methodological Considerations for Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common for propyzamide analysis, GC-MS can also be employed, particularly for less polar and more volatile compounds. researchgate.net For GC-MS applications, derivatization of propyzamide might be necessary to improve its volatility and thermal stability. The use of Propyzamide-d3 as an internal standard remains crucial for accurate quantification, as it will undergo the same derivatization and chromatographic processes as the native analyte. nih.gov Sample preparation for GC-MS often involves techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for extraction and cleanup to remove matrix interferences that could affect the analysis. restek.comhpst.cz

Development and Validation of Analytical Methods Employing Isotopic Standards

The development of a reliable analytical method using Propyzamide-d3 involves several key stages, culminating in a thorough validation process to ensure its fitness for purpose. psu.edu Method validation is a regulatory requirement and provides confidence in the analytical data generated. apvma.gov.au

The validation process typically assesses the following parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration. amegroups.org Calibration curves are generated by plotting the response ratio of the analyte to the internal standard against the concentration. A correlation coefficient (r²) close to 1 indicates good linearity. epa.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in fortified samples. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. ufrgs.br It is typically expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. epa.govapvma.gov.au

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. psu.edu

Stability: The stability of the analyte and internal standard in the sample matrix and in standard solutions under various storage conditions. amegroups.org

By systematically evaluating these parameters, analytical scientists can ensure that a method employing Propyzamide-d3 is reliable, accurate, and suitable for its intended application in residue analysis.

Sample Preparation Techniques (e.g., QuEChERS-based methodologies)

The use of Propyzamide-d3 is integral to robust sample preparation, particularly within multi-residue methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The QuEChERS approach is widely adopted for the analysis of pesticides in food matrices due to its simplicity and efficiency. In this workflow, the isotopically labeled internal standard, Propyzamide-d3, is added to the sample at the very beginning of the analytical process—prior to extraction.

For instance, in studies analyzing pesticide residues in challenging matrices like infant formulae and milk, Propyzamide-d3 has been utilized as a generic internal standard for analytes compatible with the QuEChERS extraction process. eurl-pesticides.euua-bw.deeurl-pesticides.eu The standard is introduced into the sample portion before the addition of extraction solvents (typically acetonitrile) and partitioning salts (such as magnesium sulfate (B86663) and sodium chloride). eurl-pesticides.eu

The fundamental advantage of adding Propyzamide-d3 at this initial stage is that it experiences the same experimental conditions as the native analyte(s) throughout the entire procedure. This includes extraction, partitioning, and any subsequent clean-up steps (e.g., dispersive solid-phase extraction, or d-SPE). Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and a more reliable final quantification. European Union Reference Laboratories (EURLs) have documented the use of Propyzamide-d3 in validated methods for monitoring highly toxic compounds in infant formulae, underscoring its importance in high-stakes regulatory analysis. ua-bw.deeurl-pesticides.eu

Calibration Strategies and Mitigation of Matrix Effects with Deuterated Analogs

Matrix effects are a significant challenge in analyses that rely on liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These effects, caused by co-extracted compounds from the sample matrix (e.g., fats, sugars, pigments), can interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. This variability can severely compromise the accuracy and reproducibility of quantification if not properly addressed.

The use of an isotopically labeled internal standard like Propyzamide-d3 is the gold standard for mitigating matrix effects. nih.govresearchgate.net Because Propyzamide-d3 is structurally identical to the parent analyte, it co-elutes from the chromatography column and experiences the same ionization suppression or enhancement in the mass spectrometer's source.

The calibration strategy involves creating a calibration curve where the response is not the absolute signal of the analyte, but the ratio of the analyte's signal to the internal standard's signal. Since both analyte and standard are affected proportionally by the matrix, this ratio remains constant, effectively canceling out the interference. This isotope dilution analysis (IDA) approach allows for accurate quantification even in the presence of strong matrix effects, eliminating the need for laborious matrix-matched calibration standards in many cases. nih.gov

The table below illustrates how an internal standard like Propyzamide-d3 corrects for matrix effects. The matrix factor (MF) shows the degree of signal suppression, while the corrected recovery demonstrates the effectiveness of the internal standard.

| Parameter | Analyte Response (Solvent) | Analyte Response (Matrix) | Internal Standard Response (Matrix) | Matrix Factor (MF) % | Uncorrected Recovery % | Corrected Recovery % |

| Value | 100,000 | 65,000 | 66,000 | -35% | 65% | 98.5% |

Table showing a hypothetical example of matrix effect correction. The Matrix Factor is calculated as ((Response in Matrix / Response in Solvent) - 1) * 100. The Corrected Recovery is calculated as (Analyte Response in Matrix / Internal Standard Response in Matrix) * 100. This demonstrates how the internal standard normalizes the result to provide high accuracy despite significant signal suppression.

Assessment of Method Precision, Accuracy, and Recovery using Propyzamide-d3

The validation of an analytical method requires a thorough assessment of its precision, accuracy, and recovery. Propyzamide-d3 is instrumental in ensuring these parameters meet stringent quality control criteria as laid out by guidelines such as SANTE/12682/2019.

Accuracy refers to the closeness of a measured value to the true value. By correcting for both procedural losses and matrix effects, Propyzamide-d3 ensures the final calculated concentration is a more accurate reflection of the true amount in the sample.

Precision is the degree to which repeated measurements under the same conditions show the same results. Precision is often expressed as the relative standard deviation (RSD). The consistent recovery of Propyzamide-d3 across a batch of samples indicates high precision in the sample preparation and analytical process.

Recovery is the percentage of the true amount of an analyte that is detected by the analytical method. While the recovery of the native analyte can fluctuate due to the factors mentioned above, the use of an isotope-labeled internal standard allows for the calculation of a corrected recovery, which should ideally be close to 100%.

Validation studies for methods analyzing propyzamide in various matrices report on these parameters. The data in the following table, while for the parent compound, represents the performance metrics that are achievable and verifiable through the proper use of a deuterated internal standard like Propyzamide-d3.

| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) % |

| Herbal Medicine | 0.01 | 98.7 | 11.8 |

| Herbal Medicine | 0.05 | 97.5 | 1.2 |

| Brown Rice | 0.01 | 82.8 | 4.2 |

| Soybeans | 0.01 | 82.3 | 10.9 |

| Peanuts | 0.01 | 92.2 | 4.1 |

This table presents example validation data for propyzamide analysis in different matrices, adapted from published research. mdpi-res.comnih.gov The use of Propyzamide-d3 as an internal standard is critical for achieving such levels of accuracy (recovery) and precision (RSD) in routine analysis by compensating for inevitable variations.

Research on Environmental Transformation and Fate Mechanisms of Propyzamide Using Deuterium Labeling

Elucidation of Degradation Kinetics and Pathways in Environmental Compartments

The environmental persistence and ultimate fate of propyzamide (B133065) are governed by a combination of abiotic and biotic processes. The degradation of the herbicide has been shown to follow first-order kinetics in soil. researchgate.netcaws.org.nz

Abiotic Degradation Processes (e.g., Photolysis, Chemical Hydrolysis)

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily photolysis (degradation by light) and chemical hydrolysis (reaction with water).

Photolysis : Propyzamide is susceptible to photodegradation, although its rate varies significantly depending on the medium. In aquatic environments, it is moderately degraded by photolysis, with a reported half-life of 41.7 days. epa.gov On soil surfaces, the process is considerably slower, with a half-life of 249 days. epa.gov Photodecomposition on the soil surface is a recognized degradation route. herbiguide.com.aunih.gov One of the major photodegradates identified in aqueous photolysis is RH-26059 (B-(3,5-dichlorobenzamino-ẞ-methyl-butyric acid)). epa.gov

Chemical Hydrolysis : Propyzamide is highly stable to chemical hydrolysis under a wide range of pH conditions typical of environmental compartments. epa.gov Studies have shown that it is stable at pH levels of 5, 7, and 9. epa.gov Over a four-week period, less than 10% of the compound was lost to hydrolysis in a pH range of 4.7 to 8.8. herbiguide.com.au This stability indicates that chemical hydrolysis is not a significant pathway for propyzamide degradation in the environment. nih.gov

Biotic Transformation Processes (e.g., Aerobic Microbial Degradation in Soil)

Biotic transformation, driven by microorganisms, is a major route for propyzamide degradation in soil. epa.gov The significance of microbial action is clearly demonstrated in studies comparing sterilized and non-sterilized soil. In one such study, 55% of the applied propyzamide degraded in non-sterilized soil over 33 days, with 13% converted to carbon dioxide, whereas only 18% degraded in sterilized soil with almost no conversion to carbon dioxide. nih.gov

A key phenomenon observed with propyzamide is enhanced microbial degradation, where repeated applications lead to a build-up of soil bacteria capable of metabolizing the herbicide. uwa.edu.au This results in a significantly faster breakdown of the compound in subsequent applications. caws.org.nzuwa.edu.au For instance, research has shown that applying propyzamide twice in the same growing season can lead to a substantial reduction in its efficacy on the second application due to this accelerated degradation. uwa.edu.au In long-term field experiments, the half-life of propyzamide in soil treated for the 14th time was just 10 days, compared to 31 days in a plot treated for the first time. caws.org.nz This enhanced degradation can be observed after as few as two applications. caws.org.nz

Determination of Degradation Rate Constants and Half-Lives

The degradation rate of propyzamide is often expressed as a half-life (DT50), which is the time required for 50% of the applied amount to dissipate. These values are crucial for assessing the herbicide's persistence and potential for environmental impact. The half-life of propyzamide varies widely depending on the environmental compartment and prevailing conditions.

| Environmental Compartment/Condition | Reported Half-Life (DT50) | Reference |

|---|---|---|

| Aquatic Photolysis | 41.7 days | epa.gov |

| Soil Surface Photolysis | 249 days | epa.gov |

| Soil (General) | Approx. 30 days | fwi.co.uk |

| Soil (First-time application) | 31 days | caws.org.nz |

| Soil (14th repeated application) | 10 days | caws.org.nz |

| Soil (Lab, 25°C, field capacity) | 10 to 42 days (across various studies) | researchgate.net |

| Soil (Lab, 15°C, field capacity) | 63 to 112 days | researchgate.net |

| Soil (Lab, 25°C, 50% field capacity) | 56 to 94 days | researchgate.net |

Influence of Environmental Factors on Propyzamide Transformation Dynamics

The rate at which propyzamide degrades is not constant but is significantly influenced by a range of environmental factors, particularly the physicochemical properties of the soil and climatic conditions like temperature and moisture.

Soil Physicochemical Properties (e.g., Resistivity, Organic Matter Content, Clay Content)

The physical and chemical characteristics of soil play a critical role in the behavior and persistence of propyzamide.

Soil Resistivity : Research has established a correlation between the degradation rate of propyzamide and soil resistivity. researchgate.net It was observed that the addition of mineral fertilizers could inhibit propyzamide degradation by decreasing the soil's resistivity. researchgate.net

Organic Matter and Clay Content : The effect of organic matter and clay content on propyzamide degradation is complex. Propyzamide binds strongly to soil particles, a process that intensifies as the soil organic carbon content increases. fwi.co.uk This strong binding can reduce the efficacy of the herbicide in soils with high organic matter (e.g., 10% or more) by making it less available for uptake by weeds. fwi.co.uk However, studies on the direct impact on degradation rates have yielded varied results. One study reported that, unlike other herbicides, the degradation rate of propyzamide was not significantly correlated with soil organic matter content or clay content. researchgate.net In contrast, for other types of pesticides, increased organic matter has been shown to accelerate photodegradation in soil. nih.gov

Temperature and Moisture Regimes

Temperature and soil moisture are primary drivers of propyzamide degradation rates, mainly by affecting microbial activity. herbiguide.com.au

Temperature : Increasing soil temperature generally accelerates the degradation of propyzamide. herbiguide.com.au This is reflected in its half-life, which is significantly longer in colder conditions. fwi.co.uk Propyzamide performs best as a herbicide in colder conditions when weed growth is slow, maximizing the time roots are exposed to the active substance. fwi.co.uk Laboratory studies have quantified this effect, showing markedly different half-lives at varying temperatures.

| Temperature | Soil Moisture | Reported Half-Life (DT50) | Reference |

|---|---|---|---|

| 15°C | Field Capacity | 63 to 112 days | researchgate.net |

| 25°C | Field Capacity | 23 to 42 days | researchgate.net |

Moisture : Soil moisture also influences the rate of degradation, though perhaps to a lesser extent than temperature. herbiguide.com.au Adequate moisture is required for propyzamide to be effective, as it allows the herbicide to be available for uptake by weed roots. fwi.co.uk However, excessive moisture, such as in saturated soils, can hinder the binding of propyzamide to soil particles, increasing the risk of runoff. fwi.co.uk Studies have shown that reducing soil moisture from field capacity to 50% of field capacity can significantly increase the herbicide's half-life, extending it from a range of 23-42 days to 56-94 days at 25°C. researchgate.net

Impact of Co-occurring Substances (e.g., Mineral Fertilizers) on Degradation Rates

The environmental persistence and degradation rate of the herbicide propyzamide are not solely dependent on its intrinsic chemical properties but are also significantly influenced by the surrounding environmental matrix. Co-occurring substances, such as mineral fertilizers, can alter the physicochemical properties of the soil, thereby affecting the herbicide's fate.

Research has shown that the application of mineral fertilizers can lead to an inhibition of propyzamide degradation in soil. researchgate.net One study conducted across 29 different soil types found a direct relationship between the degradation rate of propyzamide and the soil's resistivity. researchgate.net The addition of mineral fertilizers was observed to decrease soil resistivity, which in turn resulted in a slower rate of degradation for the herbicide. researchgate.net This suggests that in agricultural settings where fertilizers are commonly used, the persistence of propyzamide may be extended, potentially impacting its efficacy and environmental residue levels. The degradation of propyzamide in these studies generally followed first-order kinetics. researchgate.net

Table 1: Effect of Mineral Fertilizers on Propyzamide Degradation

| Condition | Impact on Soil Resistivity | Impact on Propyzamide Degradation Rate |

|---|

Identification and Characterization of Propyzamide Transformation Products (TPs)

Understanding the transformation of propyzamide in the environment is crucial for a complete assessment of its environmental impact. The parent compound can break down into various transformation products (TPs), which may have different mobility, persistence, and toxicity profiles.

Several environmental transformation products of propyzamide have been identified. nih.gov These include metabolites formed through various chemical and biological processes in soil and water. The U.S. Environmental Protection Agency (EPA) considers propyzamide and all its degradates containing the 3,5-dichlorobenzoyl moiety as residues of concern. epa.gov

Table 2: Known Environmental Transformation Products of Propyzamide

| Compound Name/ID | Chemical Name | Notes |

|---|---|---|

| RH-20839 | Not specified in search results | Known environmental transformation product. nih.gov |

| RH-24644 | Not specified in search results | Known environmental transformation product. nih.gov |

| RH-24580 | Not specified in search results | Known environmental transformation product. nih.gov |

| - | 2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methylene-oxazoline | Known environmental transformation product. nih.gov |

Tracing Carbon Skeleton Modifications and Degradation Pathways Using Phenyl-d3 Labeling

The use of isotopically labeled compounds, such as Propyzamide-d3 (phenyl-2,4,6-d3), is a powerful technique for studying degradation pathways. In this specific isotopologue, three hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612), a stable isotope of hydrogen. cdnisotopes.com This labeling provides a stable marker that can be traced through complex environmental and biological systems.

When Propyzamide-d3 is introduced into an environmental system (e.g., soil or water sample), its transformation can be monitored using mass spectrometry-based analytical techniques. The key advantage of using phenyl-d3 labeling is the ability to track the fate of the dichlorophenyl moiety, which is a core part of the propyzamide structure.

Pathway Elucidation : If a detected transformation product retains the deuterium-labeled phenyl group (identifiable by its specific mass shift), it confirms that the modification occurred on the side chain of the molecule.

Skeleton Integrity : The presence of the d3-label in various TPs helps in piecing together the degradation sequence, showing how the parent molecule is altered step-by-step.

Mass Balance Studies : Isotope labeling is invaluable for conducting mass balance studies, helping to account for the total amount of the chemical, including the parent compound and its various TPs, to ensure a comprehensive understanding of its fate. researchgate.net

This approach of using stable isotopes provides a more definitive way to identify and track TPs compared to analyzing the unlabeled compound alone, where distinguishing between metabolites and background environmental compounds can be challenging.

Methodologies for the Structural Elucidation of Unknown Transformation Products

Identifying the precise chemical structure of previously unknown transformation products is a critical and often complex analytical challenge. A combination of advanced analytical techniques is typically employed to move from detection to confident structural identification. researchgate.netaops-school.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the foundational tool for this work. LC separates the complex mixture of compounds from an environmental sample. The separated compounds then enter the mass spectrometer, which provides two key pieces of information: the mass-to-charge ratio (m/z) and the fragmentation pattern of the molecule. researchgate.netuva.nl High-resolution mass spectrometry (HRMS) is particularly crucial as it allows for the determination of the exact elemental composition of the unknown TP. aops-school.com

Tandem Mass Spectrometry (MS/MS) : To gain further structural information, the ion corresponding to the unknown TP is isolated and fragmented within the mass spectrometer. The resulting fragmentation pattern provides clues about the molecule's substructures, acting like a chemical fingerprint.

Infrared Ion Spectroscopy (IRIS) : For a more definitive structural assignment, IRIS can be coupled with LC-MS. uva.nl This technique measures the infrared spectrum of a mass-selected ion. By comparing this experimental spectrum with spectra predicted from quantum-chemical calculations for various candidate structures, the correct molecular structure can be determined with high confidence. uva.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy : When sufficient quantities of a TP can be isolated, NMR spectroscopy is the gold standard for complete, unambiguous structure elucidation. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of atom connectivity and stereochemistry.

These methodologies, often used in a complementary fashion, form a workflow that begins with the detection of potential TPs and culminates in their confirmed structural identification. researchgate.net

Modeling Environmental Persistence and Mobility

Environmental fate models are essential computational tools used to predict the persistence, movement, and concentration of chemicals like propyzamide in various environmental compartments. researchgate.net These models are crucial for risk assessment and for understanding the long-term impacts of pesticide use. researchgate.net

Assessment of Residue Distribution in Soil and Water Systems

The distribution of propyzamide residues in the environment is governed by its physical and chemical properties and its interactions with soil and water.

Soil : Propyzamide binds strongly to soil particles, a tendency that increases with higher soil organic carbon content. fwi.co.uk This strong binding reduces its mobility and the risk of leaching under normal conditions. fwi.co.uk However, this same property makes it susceptible to transport via soil erosion, where the herbicide moves along with contaminated soil particles into surface water bodies. fwi.co.uk Propyzamide is considered to have moderate persistence in soil, with a half-life of about one month, though this can be longer in colder conditions. fwi.co.uk

Water : While propyzamide does not dissolve easily in water, it can contaminate surface water, primarily through runoff and erosion. fwi.co.ukgwct.org.uk Its presence in water is a concern for water utility companies, as its removal can be difficult and costly. fwi.co.uk Monitoring data has confirmed the presence of propyzamide in groundwater, and it is known to have the potential to leach through permeable soils, especially where the water table is shallow. epa.govpan-europe.info Models are used to estimate drinking water exposure, taking a total residues of concern approach that includes both the parent compound and its key metabolites. epa.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Role/Context |

|---|---|---|

| Propyzamide | Pronamide, 3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide | Parent herbicide nih.govcorteva.co.uk |

| Propyzamide-d3 (phenyl-2,4,6-d3) | 3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide-d3 | Deuterium-labeled isotopologue for tracer studies cdnisotopes.com |

| RH-20839 | - | Transformation product nih.gov |

| RH-24644 | - | Transformation product nih.gov |

| RH-24580 | - | Transformation product nih.gov |

| 2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methylene-oxazoline | - | Transformation product nih.gov |

| N-(1,1-dimethylacetonyl)-3,5-dichlorobenzoic acid | - | Transformation product nih.gov |

Metabolic Pathway Elucidation of Propyzamide Using Deuterium Labeling

Investigation of in Planta Metabolic Pathways of Propyzamide (B133065)

Propyzamide is a soil-active systemic herbicide that plants primarily absorb through their root systems. corteva.co.uk Following absorption, it is translocated upwards and distributed throughout the plant. nih.gov The investigation into its metabolic fate within various crops has revealed that propyzamide undergoes significant transformation.

Research has identified several key metabolites in both primary and rotational crops. These metabolic products often exist as conjugates, where the primary metabolite is bound to endogenous molecules like sugars or amino acids. This conjugation process is a common detoxification mechanism in plants. Several significant metabolites have been identified, including conjugates of RH-24848, RH-25891, RH-26521, RH-26059, RH-25337, and RH-26702. In addition to these conjugated forms, the free (unconjugated) metabolite RH-24644 has also been detected in significant concentrations. researchgate.net

The general pathway in plants involves the initial metabolism of the parent propyzamide molecule, followed by the conjugation of these primary metabolites to facilitate sequestration and detoxification within the plant's tissues.

Table 1: Identified In-Planta Metabolites of Propyzamide

| Metabolite Type | Compound Name |

| Free Metabolite | RH-24644 |

| Conjugated Metabolite | Conjugate of RH-24848 |

| Conjugated Metabolite | Conjugate of RH-25891 |

| Conjugated Metabolite | Conjugate of RH-26521 |

| Conjugated Metabolite | Conjugate of RH-26059 |

| Conjugated Metabolite | Conjugate of RH-25337 |

| Conjugated Metabolite | Conjugate of RH-26702 |

This table summarizes significant metabolites identified in primary and rotational crops as noted in European Food Safety Authority (EFSA) reviews. researchgate.net

Studies on Microbial Metabolism and Biotransformation in Soil Microorganisms

The primary route of propyzamide degradation in the terrestrial environment is through microbial metabolism. epa.gov The rate and nature of this biotransformation are influenced by several factors, including soil type, organic matter content, temperature, and moisture. nih.govfwi.co.uk Propyzamide is known to be more persistent in colder, drier conditions, while its degradation is more rapid at warmer temperatures. fwi.co.uk

Initial transformation reactions in the soil involve a cyclization of the propyzamide molecule to form 2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methyleneoxazoline. This is followed by hydrolysis to yield N-(1,1-dimethylacetonyl)-3,5-dichlorobenzamide. nih.gov Further degradation of these initial products continues through microbial action.

Studies have shown that repeated applications of propyzamide can lead to enhanced microbial degradation, where populations of soil bacteria capable of metabolizing the herbicide increase. uwa.edu.au This results in a significantly shorter half-life for the herbicide in subsequent applications. For instance, research has demonstrated that applying propyzamide twice in the same growing season can reduce the efficacy of the second application due to this phenomenon. uwa.edu.au The structure of the microbial community is a key determinant in the rate of degradation, with different agricultural practices, such as conventional tillage versus no-tillage, affecting the microbial environment and thus the dissipation of the herbicide. mdpi.com

Application of Propyzamide-d3 (phenyl-2,4,6-d3) in Identifying Metabolites and Conjugates

To accurately trace the metabolic fate of propyzamide through complex environmental and biological systems, researchers employ isotopically labeled internal standards. Propyzamide-d3 (phenyl-2,4,6-d3) is a deuterated form of propyzamide where three hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612) atoms. clearsynth.com This substitution results in a molecule that is chemically identical to propyzamide but has a higher molecular weight.

When used in metabolic studies, Propyzamide-d3 serves as a powerful tracer. It is introduced into the system (e.g., soil, plant, or animal model) alongside the non-labeled herbicide. Because the labeled and unlabeled compounds behave identically in metabolic processes, the deuterated metabolites that are formed act as unambiguous markers for the transformation products of propyzamide. This allows for the confident identification of novel metabolites and provides a robust internal standard for quantifying the concentration of both the parent compound and its degradation products.

In both plant and animal metabolism, many metabolites are bound into conjugated forms, which can make them difficult to detect and identify directly. researchgate.net To analyze these "hidden" residues, a hydrolysis step is required to break the conjugate bond and release the primary metabolite.

Alkaline Hydrolysis: This chemical method involves treating the sample extract with a strong base, such as sodium hydroxide, to chemically cleave the conjugate bonds. It is a robust but non-specific method that can effectively release a wide range of conjugated metabolites.

Enzymatic Hydrolysis: This approach uses specific enzymes to target and break particular types of conjugate bonds, offering a more gentle and specific alternative to chemical hydrolysis. For amide herbicides like propyzamide, amidase enzymes are particularly relevant. nih.gov For example, studies on other amide herbicides have successfully used amidases, such as Ppa, to hydrolyze the amide linkage and release the core aniline (B41778) structure. nih.gov This type of targeted enzymatic reaction is crucial for confirming the structure of conjugated metabolites.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the definitive technique for analyzing propyzamide and its metabolites. The use of Propyzamide-d3 is central to the accuracy of these methods.

Identification: In an LC-MS analysis, metabolites derived from the unlabeled propyzamide will appear at a specific mass-to-charge ratio (m/z). The corresponding metabolites derived from Propyzamide-d3 will appear at a slightly higher m/z value, reflecting the mass of the deuterium atoms. This characteristic mass shift provides a clear and unambiguous signature, confirming that the identified compound is a genuine metabolite of propyzamide and not an unrelated molecule from the sample matrix.

Quantification: For precise quantification, ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) is often employed. nih.gov In this approach, Propyzamide-d3 is added to a sample as an internal standard at a known concentration. The instrument is set to monitor specific parent-to-daughter ion transitions for both the native analyte and its labeled counterpart, a technique known as Multiple Reaction Monitoring (MRM). nih.gov Because the labeled standard experiences the same extraction inefficiencies and matrix effects as the native analyte, the ratio of the native analyte's signal to the labeled standard's signal allows for highly accurate and precise quantification, with detection limits often reaching the picogram-per-milliliter (pg/mL) level. nih.govusda.gov This quantitative approach is essential for determining residue levels in environmental and food safety assessments.

Table 2: Analytical Techniques for Propyzamide Metabolite Elucidation

| Technique | Purpose | Key Features |

| Propyzamide-d3 Labeling | Tracer/Internal Standard | Chemically identical to propyzamide but with a higher mass; allows for unambiguous metabolite identification and accurate quantification. clearsynth.com |

| Enzymatic Hydrolysis | Release of Conjugates | Uses specific enzymes like amidases to gently cleave conjugate bonds, releasing primary metabolites for analysis. nih.gov |

| Alkaline Hydrolysis | Release of Conjugates | A robust chemical method to break conjugate bonds using a strong base. |

| UHPLC-MS/MS | Identification & Quantification | Separates compounds and provides high-sensitivity detection. nih.gov |

| Multiple Reaction Monitoring (MRM) | High-Precision Quantification | A tandem MS technique that monitors specific ion transitions for both the analyte and its labeled standard, correcting for matrix effects and improving accuracy. nih.gov |

Future Research Directions and Emerging Methodologies for Labeled Agrochemicals

Development of High-Resolution Mass Spectrometry and Non-Targeted Screening Approaches for Environmental Contaminants

The detection and identification of environmental contaminants have been revolutionized by the advent of high-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers. acs.orgnsf.gov Unlike traditional targeted analysis, which looks for specific, known compounds, HRMS enables non-targeted screening (NTS), a powerful approach for identifying a broad spectrum of both known and previously unknown chemicals in a single analysis. europa.euresearchgate.netacs.org This is particularly crucial for discovering new "emerging contaminants" and degradation products that are not part of routine monitoring programs. europa.euresearchgate.net

The NTS workflow involves acquiring full-scan mass spectral data with high mass accuracy and resolution. fftc.org.twacs.org This precision allows for the confident assignment of elemental formulas to detected ions. fftc.org.twacs.org However, the complexity of environmental samples (e.g., water, soil) and the sheer volume of data generated present significant challenges, including the potential for false positives and difficulties in quantification. fftc.org.twchromatographyonline.com

Stable isotope-labeled internal standards, like Propyzamide-d3, are essential for bringing rigor to NTS studies. musechem.comcrimsonpublishers.com By adding a known amount of the labeled standard to a sample, researchers can correct for variations in sample preparation and instrument response, a process critical for accurate quantification. crimsonpublishers.comnih.gov While NTS aims to find unknowns, the labeled standard acts as a benchmark, ensuring data reliability and helping to validate the analytical method. musechem.com The ability to retrospectively analyze HRMS data means that samples collected today can be screened for newly identified contaminants years later, making these datasets invaluable long-term resources. fftc.org.twacs.org

Advanced Isotopic Tracing Techniques for Mechanistic Studies of Agrochemical Fate and Metabolism

Understanding how an agrochemical behaves after its application—its environmental fate and metabolic pathway—is fundamental to assessing its ecological impact. Advanced isotopic tracing techniques provide an unparalleled window into these processes. nih.gov By using a stable isotope-labeled compound such as Propyzamide-d3, scientists can trace the journey of the molecule through a biological or environmental system. clearsynth.comresearchgate.net

When a deuterated compound is introduced into a test system (e.g., a soil microcosm, plant, or animal model), it follows the same metabolic and degradation pathways as its non-labeled counterpart. clearsynth.comscispace.com Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can then distinguish between the labeled parent compound and its labeled metabolites due to their specific mass differences. scispace.com This allows for the unambiguous identification of degradation products and provides direct evidence of specific biochemical transformations. nih.govnih.gov

This approach is powerful because it can definitively map metabolic pathways, which would be nearly impossible to elucidate from the complex background of a biological matrix without the isotopic tag. nih.gov For example, tracing studies can reveal rates of degradation, identify key breakdown products, and help understand how the agrochemical is absorbed, distributed, and excreted. clearsynth.comresearchgate.net Such mechanistic insights are vital for building accurate environmental risk assessments.

Integration of Computational Chemistry and Environmental Modeling for Predictive Analytics

In recent years, computational chemistry and environmental modeling have become powerful tools for predictive analytics in environmental science. rsc.orgrsc.org Quantitative Structure-Activity Relationship (QSAR) models, for instance, are computational models that attempt to predict the physicochemical properties, environmental fate, or toxicity of chemicals based on their molecular structure. europa.eumst.dknih.gov These in silico methods offer a time- and cost-effective way to screen new chemicals and prioritize them for further testing. europa.eunih.gov

The predictive power of these models, however, is entirely dependent on the quality and quantity of the experimental data used to build and validate them. nih.govnih.gov This is where data from studies using labeled agrochemicals like Propyzamide-d3 become critical. The precise, accurate data on properties like degradation rates and metabolic pathways, generated through isotopic tracing studies (as described in 6.2), provide the high-quality input needed to construct and train robust QSAR models. rsc.orgnih.gov

By integrating experimental data from labeled compound studies with computational models, scientists can move beyond studying one chemical at a time. rsc.orgnih.gov They can develop models that predict the behavior of entire classes of compounds, assess the potential environmental burden of newly designed pesticides before they are synthesized, and simulate environmental concentrations under various scenarios. rsc.orgqsartoolbox.org This synergy between high-quality empirical data and predictive modeling is essential for a more proactive and efficient approach to chemical risk assessment. nih.gov

Expansion of Stable Isotope Labeled Analytical Standards for Emerging Contaminants

The landscape of chemical contaminants is dynamic, with new pesticides, pharmaceuticals, and industrial compounds constantly entering the market and, subsequently, the environment. These "emerging contaminants" pose a significant challenge to environmental monitoring agencies, as analytical methods must be developed to detect them. isotope.com A critical bottleneck in developing these methods is the availability of high-quality analytical standards, particularly stable isotope-labeled (SIL) standards. crimsonpublishers.comacanthusresearch.com

SILs are considered the gold standard for quantitative analysis in mass spectrometry because they closely mimic the analyte's behavior during extraction and ionization, thereby correcting for matrix effects that can suppress or enhance the analytical signal. musechem.comcrimsonpublishers.comnih.gov The use of a SIL, such as Propyzamide-d3 for the analysis of Propyzamide (B133065), significantly improves the accuracy, precision, and reliability of quantification, especially at the low concentrations typically found in environmental samples. musechem.commdpi.com

As researchers identify new contaminants of concern through non-targeted screening and other methods, there is a pressing need to synthesize and commercialize a corresponding library of SIL standards. isotope.com Expanding the catalog of available standards is crucial for regulatory bodies and analytical laboratories to develop validated, routine methods for monitoring these emerging threats in our food, water, and ecosystems. isotope.com This expansion is a key step in ensuring that our capacity for environmental surveillance keeps pace with chemical innovation.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Propyzamide |

| Propyzamide-d3 (phenyl-2,4,6-d3) |

| Pronamide |

Q & A

Q. What is the role of Propyzamide-d3 in pesticide residue analysis using LC-MS/MS?

Propyzamide-d3 serves as a deuterated internal standard to enhance quantification accuracy in mass spectrometry. Its isotopic labeling (phenyl-2,4,6-d3) minimizes co-elution interference with the non-deuterated analyte, enabling precise correction for matrix effects and ionization efficiency variations. Methodologically, researchers should spike Propyzamide-d3 into samples during extraction to account for recovery losses and instrument drift. Validation requires comparing retention times, ion ratios, and signal stability against the target analyte .

Q. How should Propyzamide-d3 be stored to ensure isotopic integrity during long-term experiments?

To preserve isotopic purity (98–99 atom% D), store Propyzamide-d3 in airtight, light-resistant containers at –20°C. Avoid repeated freeze-thaw cycles, as this may introduce isotopic exchange with ambient moisture. Prior to use, verify purity via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to detect potential deuterium loss, especially in protic solvents .

Q. What are the critical parameters for validating Propyzamide-d3 as an internal standard in quantitative analysis?

Key validation steps include:

- Linearity : Assess response ratios (analyte/Propyzamide-d3) across a calibration range (e.g., 1–1000 ng/mL).

- Precision/Accuracy : Evaluate intra-day and inter-day variability (<15% RSD) using spiked matrices.

- Ion Suppression/Enhancement : Compare signal intensities in neat solvent vs. matrix extracts via post-column infusion.

- Stability : Test short-term (room temperature) and long-term (–20°C) storage conditions. Document any deviations in isotopic enrichment over time .

Advanced Research Questions

Q. How does the deuterium substitution pattern in Propyzamide-d3 influence its chromatographic behavior compared to the non-deuterated form?

Deuterium at phenyl-2,4,6 positions introduces a slight hydrophobic shift, often reducing retention time by 0.1–0.3 minutes in reversed-phase LC due to weaker van der Waals interactions. However, this effect is matrix-dependent; in complex environmental samples, co-eluting lipids may obscure the shift. To resolve this, optimize gradient elution (e.g., 0.1% formic acid in acetonitrile/water) and confirm separation using tandem MS/MS transitions unique to each isotopologue .

Q. What experimental strategies can mitigate isotopic interference when using Propyzamide-d3 in complex biological matrices?

- High-Resolution Mass Spectrometry (HRMS) : Use resolving power >30,000 to distinguish Propyzamide-d3 (m/z 259.15) from endogenous isobars.

- Column Chemistry : Employ phenyl-hexyl or pentafluorophenyl (PFP) columns to enhance selectivity for aromatic compounds.

- Data-Independent Acquisition (DIA) : Fragment all ions within a predefined m/z window to isolate Propyzamide-d3-specific product ions (e.g., m/z 214.1 for Cl₂ loss). Cross-validate with stable isotope-labeled recovery standards .

Q. How can researchers design crossover studies to assess the metabolic stability of Propyzamide-d3 in environmental samples?

- Isotope Tracing : Incubate Propyzamide-d3 with soil or microbial cultures under controlled conditions (pH, temperature). Monitor deuterium retention in metabolites via HRMS.

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Compare degradation rates with non-deuterated Propyzamide to quantify isotopic effects on bond cleavage (e.g., C–D vs. C–H).

- Control Experiments : Include abiotic controls (autoclaved samples) to distinguish enzymatic vs. chemical degradation pathways. Report discrepancies in recovery rates due to matrix-induced quenching .

Q. Methodological Notes

- Contradictions in Evidence : CAS numbers for Propyzamide-d3 differ slightly between sources ([1219805-79-4] in vs. [23950-58-5] in ). Confirm identity via supplier certificates or independent characterization.

- Data Presentation : Use solvent parameters from Table III () to model chromatographic behavior in varying mobile phases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.